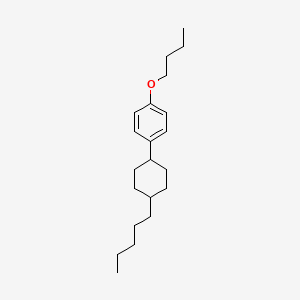
1-butoxy-4-(4-pentylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butoxy-4-(4-pentylcyclohexyl)benzene: is an organic compound with the molecular formula C21H34O. It is a colorless to pale yellow transparent liquid. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-butoxy-4-(4-pentylcyclohexyl)benzene typically involves the reaction of 4-(4-pentylcyclohexyl)benzene with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1-butoxy-4-(4-pentylcyclohexyl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Biology and Medicine: In biological research, this compound is used to study the interactions of liquid crystal molecules with biological membranes.
Mecanismo De Acción
The mechanism of action of 1-butoxy-4-(4-pentylcyclohexyl)benzene primarily involves its ability to form liquid crystalline phases. These phases are characterized by their ordered molecular arrangement, which can interact with various molecular targets. In biological systems, the compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of therapeutic agents.
Comparación Con Compuestos Similares
- 4-(4-Pentylcyclohexyl)benzonitrile
- 4-(4-Pentylcyclohexyl)benzaldehyde
- 4-(4-Pentylcyclohexyl)benzoic acid
Comparison: 1-butoxy-4-(4-pentylcyclohexyl)benzene is unique due to its butoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, 4-(4-Pentylcyclohexyl)benzonitrile lacks the butoxy group, resulting in different reactivity and liquid crystalline behavior. Similarly, 4-(4-Pentylcyclohexyl)benzaldehyde and 4-(4-Pentylcyclohexyl)benzoic acid have different functional groups, leading to variations in their chemical reactions and applications .
Propiedades
Número CAS |
66227-21-2 |
|---|---|
Fórmula molecular |
C21H34O |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
1-butoxy-4-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C21H34O/c1-3-5-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22-17-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |
Clave InChI |
UFZFIGQTSGIKME-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCCCC |
SMILES canónico |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCCCC |
Key on ui other cas no. |
66227-21-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















